1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride
Description
1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride is a compound belonging to the benzimidazole family, known for its diverse range of biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have been extensively studied for their therapeutic potential, including anticancer, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
1-[2-(2-butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-15(2)16-8-4-7-11-19(16)22-13-12-21-14-20-17-9-5-6-10-18(17)21;/h4-11,14-15H,3,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSANXMHGRFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a mixture of ethanol and water . Industrial production methods may involve similar synthetic routes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulphite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different substituents, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its antiviral and antimicrobial effects.
Comparison with Similar Compounds
1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride can be compared with other benzimidazole derivatives such as:
Osimertinib: An anticancer drug targeting epidermal growth factor receptor (EGFR) mutations.
Nocodazole: A microtubule inhibitor used in cancer research.
Albendazole: An antiparasitic agent used to treat a variety of worm infestations
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
